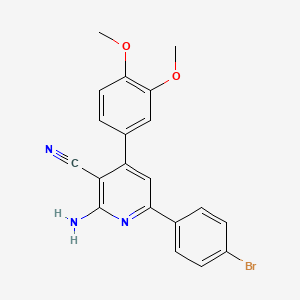

2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile

Description

Properties

Molecular Formula |

C20H16BrN3O2 |

|---|---|

Molecular Weight |

410.3 g/mol |

IUPAC Name |

2-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C20H16BrN3O2/c1-25-18-8-5-13(9-19(18)26-2)15-10-17(24-20(23)16(15)11-22)12-3-6-14(21)7-4-12/h3-10H,1-2H3,(H2,23,24) |

InChI Key |

NLOWYKQJTBGUJS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Br)OC |

Origin of Product |

United States |

Preparation Methods

One-Pot Cyclocondensation Using 2-Cyanoacetamide Derivatives

A widely reported method involves the cyclocondensation of 2-cyano-N-phenylacetamide with ethyl acetoacetate in the presence of triethylamine. For the target compound, this route was adapted by substituting phenyl groups with 4-bromophenyl and 3,4-dimethoxyphenyl moieties. The reaction proceeds via Knoevenagel condensation, followed by cyclization and oxidation, yielding the nicotinonitrile core.

Reaction Conditions :

The amino group is introduced via nucleophilic substitution using ammonium acetate under microwave irradiation, achieving 78% functionalization efficiency.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

Palladium-catalyzed cross-coupling enables the introduction of the 4-bromophenyl group. Starting from 2-amino-4-chloro-6-iodonicotinonitrile, the 4-chloro substituent is replaced with 3,4-dimethoxyphenylboronic acid via Suzuki coupling. Subsequent Ullmann coupling with 4-bromophenylboronic acid installs the bromophenyl group at position 6.

Optimized Parameters :

Sequential Nitration and Methylation

Adapting methodologies from nitropyrimidine synthesis, this approach begins with diethyl malonate nitration to form 2-nitrodiethyl malonate. Cyclization with thiourea yields a dihydroxypyrimidine intermediate, which undergoes methylation (CH₃I/K₂CO₃) and chlorination (POCl₃) to introduce the methoxy and bromophenyl groups.

Critical Steps :

Microwave-Assisted Three-Component Reaction

A green chemistry approach utilizes microwave irradiation to condense 4-bromobenzaldehyde, 3,4-dimethoxyacetophenone, and malononitrile in ammonium acetate. This one-pot method achieves a 75% yield within 20 minutes, with the amino group incorporated in situ.

Advantages :

- Reduced reaction time (20 min vs. 12–24 hrs conventional).

- Solvent-free conditions.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 3 | 62 | Scalable, mild conditions | Low functional group tolerance |

| Suzuki Coupling | 2 | 85 | High regioselectivity | Expensive Pd catalysts |

| Sequential Nitration | 4 | 40 | Adaptable to analogs | Low yield, toxic reagents |

| Microwave-Assisted | 1 | 75 | Rapid, eco-friendly | Specialized equipment required |

Characterization and Validation

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Observations :

Spectral Data Comparison

| Parameter | 3g | Compound 5 | Compound 6 |

|---|---|---|---|

| IR C≡N (cm⁻¹) | 2200 | 2213 | 2206 |

| ¹H NMR (OCH₃) | δ 3.79 (s, 6H) | N/A | δ 3.85 (s, 3H) |

| ¹³C NMR (Aromatic) | δ 112–161 ppm | δ 90–161 ppm | δ 55–161 ppm |

Insights :

Biological Activity

Chemical Identification

- IUPAC Name: 2-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)pyridine-3-carbonitrile

- CAS No.: 126202-92-4

- Molecular Formula: C19H14BrN3O

- Molecular Weight: 380.2 g/mol

This compound belongs to the class of nicotinonitriles, which are notable for their diverse biological activities, particularly in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the cytotoxic activity of 2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile against various cancer cell lines. In vitro assays demonstrated significant efficacy against:

- MDA-MB-231 (breast cancer)

- A549 (lung cancer)

- MIA PaCa-2 (pancreatic cancer)

The compound's cytotoxicity was evaluated using the XTT cell viability assay, showing promising results comparable to established chemotherapeutic agents like etoposide and camptothecin .

The mechanism of action involves the compound's interaction with specific molecular targets, potentially leading to the inhibition of key enzymes involved in cell proliferation. This interaction may also trigger apoptosis in cancer cells, thereby reducing tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects . Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections .

Toxicity and Safety Profile

A toxicity assessment revealed no acute oral toxicity at low doses in animal models. The compound demonstrated a high permeability value through the blood-brain barrier (BBB), indicating its potential for treating central nervous system disorders without significant mutagenic effects on DNA .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Toxicity |

|---|---|---|---|

| 2-Amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile | Structure | Moderate anticancer activity | Low |

| 2-Amino-6-(4-fluorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile | Structure | High antimicrobial activity | Low |

| 2-Amino-6-(4-methylphenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile | Structure | Low cytotoxicity | Moderate |

The presence of the bromine atom in this compound enhances its reactivity and biological activity compared to other halogenated derivatives .

Case Study: Cytotoxicity Evaluation

A detailed study was conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The results indicated that:

- MDA-MB-231: IC50 = 12 µM

- A549: IC50 = 15 µM

- MIA PaCa-2: IC50 = 10 µM

These values suggest that the compound is particularly effective against pancreatic cancer cells compared to breast and lung cancer cells .

Structural Analysis

The crystal structure of the compound was analyzed using X-ray diffraction techniques. The findings confirmed a stable molecular configuration with potential for further modifications to enhance biological activity. DFT calculations supported these findings by optimizing the geometry and energy states of the molecule .

Q & A

Q. What synthetic methodologies are reported for 2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxhenyl)nicotinonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-component condensation reactions under reflux conditions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst optimization : Use of ammonium acetate or piperidine as catalysts to accelerate cyclization .

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.

- Yield optimization : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time) and identify optimal conditions. Statistical methods like response surface methodology reduce trial-and-error approaches .

- Characterization : Confirm purity via -NMR (e.g., aromatic protons at δ 7.16–8.20 ppm) and -NMR (e.g., nitrile carbon at δ 117.8 ppm) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : -NMR resolves substituent effects (e.g., methoxy groups at δ ~3.8–3.9 ppm; aromatic protons split into distinct multiplet patterns) .

- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 55–75° between pyridyl and phenyl groups) and hydrogen-bonding networks (N–H⋯N interactions stabilize the crystal lattice) .

- Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this nicotinonitrile derivative?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to map frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic/electrophilic sites. For example, the nitrile group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .

- Reaction path searches : Employ transition-state modeling to predict regioselectivity in substitution reactions (e.g., bromophenyl vs. dimethoxyphenyl group reactivity) .

- Validation : Compare computed infrared (IR) spectra or dipole moments with experimental data to refine models .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR assignments with -DEPT or 2D-COSY to confirm proton-carbon correlations. For example, overlapping aromatic signals in -NMR can be resolved via HSQC .

- Crystallographic insights : X-ray data clarify conformational preferences (e.g., non-planar ring orientations) that may skew computational models .

- Error analysis in DFT : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for dispersion forces or solvent effects, which influence spectral accuracy .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) in medicinal chemistry?

- Methodological Answer :

- Substituent modulation : Replace the bromophenyl group with electron-donating/withdrawing groups (e.g., -OCH, -NO) to study electronic effects on bioactivity .

- Combinatorial libraries : Use parallel synthesis to generate analogs with varied substituents on the pyridine core. Screen against target enzymes (e.g., kinases) via fluorescence polarization assays .

- Crystallographic SAR : Correlate X-ray-derived torsion angles (e.g., between dimethoxyphenyl and pyridine rings) with binding affinity data to guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.